

physical and chemical properties of 3-Hydroxyphthalic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Hydroxyphthalic acid**

Cat. No.: **B1346561**

[Get Quote](#)

An In-depth Technical Guide to **3-Hydroxyphthalic Acid**

Introduction

3-Hydroxyphthalic acid (3-HPA), also known as 3-hydroxybenzene-1,2-dicarboxylic acid, is an aromatic organic compound.^{[1][2]} It belongs to the family of hydroxybenzoic acids, which are characterized by a benzene ring substituted with at least one hydroxyl group and one carboxyl group.^[2] This guide provides a comprehensive overview of the physical and chemical properties of **3-Hydroxyphthalic acid**, its synthesis, and its biological significance, tailored for researchers, scientists, and professionals in drug development.

Core Properties

3-Hydroxyphthalic acid is a solid compound with the molecular formula C₈H₆O₅.^[1] Its structure consists of a phthalic acid molecule with a hydroxyl group at the 3-position.

Physical and Chemical Data

The key physical and chemical properties of **3-Hydroxyphthalic acid** are summarized in the tables below.

Table 1: General Properties of **3-Hydroxyphthalic Acid**

Property	Value	Source
IUPAC Name	3-hydroxyphthalic acid	PubChem[2]
CAS Number	601-97-8	CAS Common Chemistry[1]
Molecular Formula	C ₈ H ₆ O ₅	CAS Common Chemistry[1]
Molecular Weight	182.13 g/mol	PubChem[2]
Canonical SMILES	C1=CC(=C(C(=C1)O)C(=O)O)C(=O)O	PubChem[2]
InChIKey	MNUOZFHYZCRUOD-UHFFFAOYSA-N	CAS Common Chemistry[1]

Table 2: Physicochemical Properties of **3-Hydroxyphthalic Acid**

Property	Value	Notes	Source
Melting Point	16 °C (decomposes)	This value is reported but may be for a specific hydrate or solvate, as it is unusually low for this class of compound. The related 3-hydroxyphthalic anhydride has a melting point of 199–202 °C.	CAS Common Chemistry[1], Sigma-Aldrich
Boiling Point	Not available	Data not found in the reviewed literature.	
Solubility	Not specified	Expected to be soluble in water and polar organic solvents like DMSO and methanol, similar to other hydroxybenzoic acids.	
pKa	Not available	Data not found in the reviewed literature.	

Spectral Data

Spectral analysis is crucial for the identification and characterization of **3-Hydroxyphthalic acid**.

Table 3: Spectral Data for **3-Hydroxyphthalic Acid**

Spectrum Type	Data	Source
¹ H NMR	(400 MHz, DMSO-d ₆) δ 10.21 (bs, 1H), 7.33–7.27 (m, 2H), 7.08 (dd, J = 7.4, 1.8 Hz, 1H)	Bio-protocol[3]
¹³ C NMR	(101 MHz, DMSO-d ₆) δ 168.97, 167.64, 155.12, 130.60, 130.32, 123.67, 120.26, 120.03	Bio-protocol[3]
Mass Spectrometry	ESI-MS m/z: 183.0 (MH ⁺)	Bio-protocol[3]

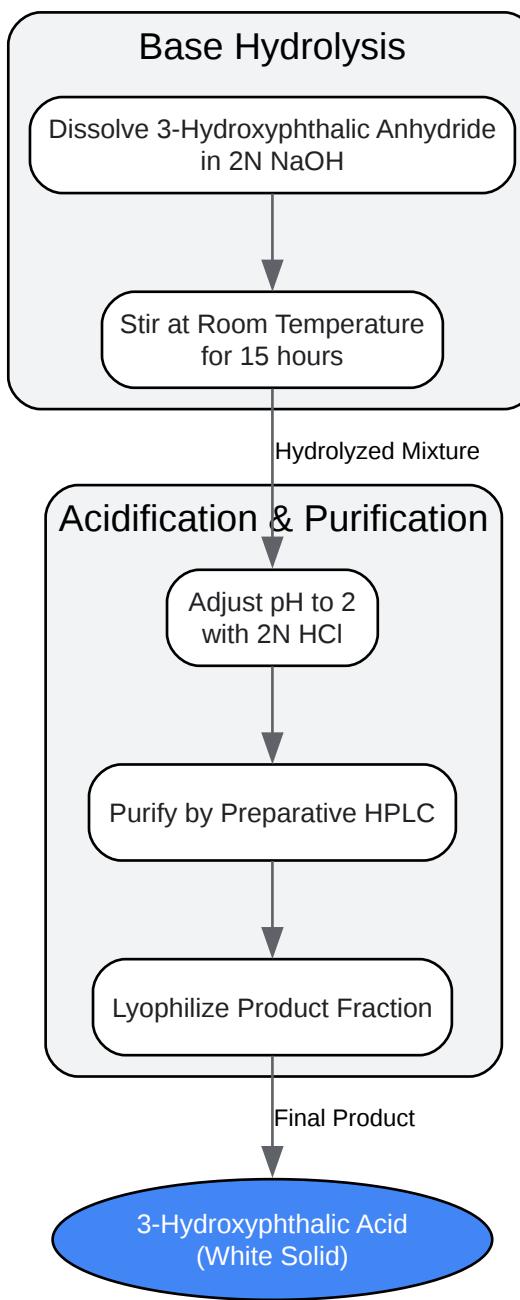
Experimental Protocols

Synthesis of 3-Hydroxyphthalic Acid

A common method for the preparation of **3-Hydroxyphthalic acid** involves the hydrolysis of its anhydride.[3]

Objective: To synthesize **3-Hydroxyphthalic acid** from 4-hydroxyisobenzofuran-1,3-dione (3-hydroxyphthalic anhydride).

Materials:


- 4-hydroxyisobenzofuran-1,3-dione (commercially available)
- Aqueous Sodium Hydroxide (NaOH), 2N
- Aqueous Hydrochloric Acid (HCl), 2N
- Water for HPLC

Procedure:

- Dissolve 4-hydroxyisobenzofuran-1,3-dione (1.0 mmol) in 4.0 ml of 2N aqueous NaOH.
- Stir the reaction mixture at room temperature for 15 hours.

- Adjust the pH of the solution to 2 by adding 2N aqueous HCl.
- Purify the resulting solution using preparative High-Performance Liquid Chromatography (HPLC).
 - Column: C18 reverse-phase
 - Gradient: Linear gradient of 20% to 50% Solvent B (e.g., acetonitrile with 0.1% TFA) in Solvent A (e.g., water with 0.1% TFA) over 30 minutes.
 - Flow Rate: 10 ml/min.
- Collect the fraction corresponding to the product (retention time ~17.4 min).
- Lyophilize the collected fraction to yield **3-Hydroxyphthalic acid** as a white amorphous solid.[3]

Workflow for Synthesis of 3-Hydroxyphthalic Acid

[Click to download full resolution via product page](#)

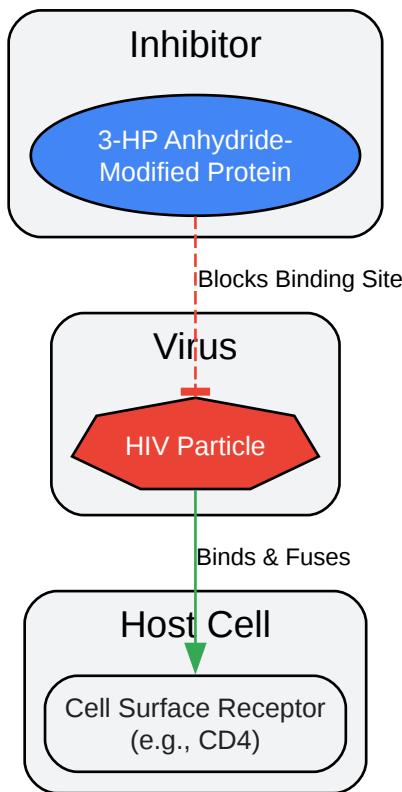
Caption: Synthesis and purification workflow for **3-Hydroxyphthalic acid**.

Reactivity and Stability

3-Hydroxyphthalic acid is generally stable under standard conditions. The presence of two carboxylic acid groups and a phenolic hydroxyl group dictates its reactivity. It can undergo

reactions typical of these functional groups, such as esterification, decarboxylation at high temperatures, and electrophilic aromatic substitution. The hydroxyl group activates the benzene ring, directing incoming electrophiles primarily to the ortho and para positions.

Biological Activity and Applications


While research specifically on **3-Hydroxyphthalic acid** is limited, its derivatives, particularly its anhydride, have shown significant biological activity.

Antiviral Properties of Derivatives

3-Hydroxyphthalic anhydride has been investigated for its antiviral properties. Chemical modification of proteins, such as human serum albumin and ovalbumin, with 3-hydroxyphthalic anhydride has been shown to create potent microbicide candidates that inhibit HIV infection by blocking viral entry. Similar modified proteins have also demonstrated in vitro activity against the herpes simplex virus 2.

This mechanism suggests that the anhydride reacts with amine groups on the protein surface, altering the protein's charge and conformation in a way that interferes with the virus's ability to bind to and enter host cells.

Conceptual Mechanism of Viral Entry Inhibition

[Click to download full resolution via product page](#)

Caption: Blocking of viral entry by a 3-HPA derivative.

Other Potential Applications

Given its structure as a hydroxybenzoic acid, 3-HPA may possess antioxidant and anti-inflammatory properties, which are common among this class of compounds.[4][5] It can also serve as a valuable building block in organic synthesis for creating more complex molecules, including pharmaceuticals and polymers.[6] For instance, 3-hydroxyphthalic anhydride is used as a raw material for heat-stable resins like polyesters and polyimides.[6]

Safety and Handling

3-Hydroxyphthalic acid is classified as an irritant.[2] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Standard laboratory safety precautions should be taken when handling this compound, including the use

of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 3-Hydroxyphthalic acid | C8H6O5 | CID 69039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101258139A - Method for preparing 3-hydroxyl phthalic anhydride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physical and chemical properties of 3-Hydroxyphthalic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346561#physical-and-chemical-properties-of-3-hydroxyphthalic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com